![molecular formula C7H10Cl2N4 B2529155 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride CAS No. 2102412-95-1](/img/structure/B2529155.png)

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

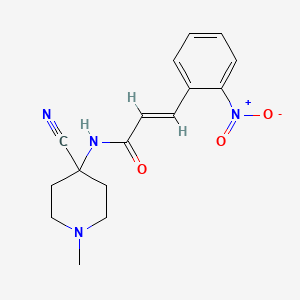

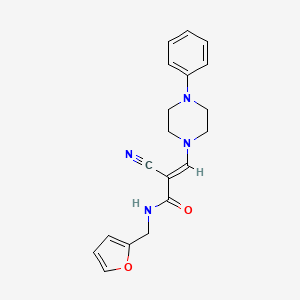

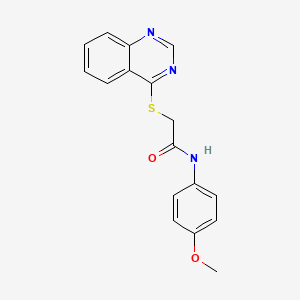

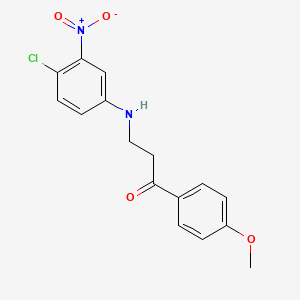

The compound 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride is not directly discussed in the provided papers. However, the papers do discuss related imidazo[4,5-b]pyridine derivatives and their properties, which can provide insights into the description of the compound . Imidazo[4,5-b]pyridine is a bicyclic heteroaromatic compound that is a structural unit in various natural products and synthetic compounds with potential biological activities .

Synthesis Analysis

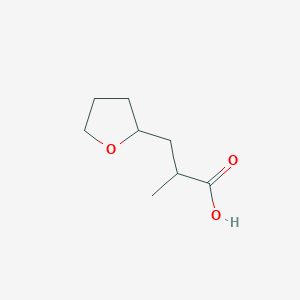

The synthesis of imidazo[4,5-b]pyridine derivatives can be complex and may involve multiple steps. For instance, the synthesis of related compounds such as tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine involves a [1,3]-dipolar cycloaddition reaction, which is a versatile method for constructing heterocycles . Another example is the synthesis of imidazo[1,5-a]pyridine derivatives starting from chlorinated pyridine methanamines, which demonstrates the potential for diverse substitution patterns on the imidazo[4,5-b]pyridine core .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of the imidazo[4,5-b]pyridine skeleton, which can influence the vibrational properties of the compound. Theoretical data based on DFT quantum chemical calculations can provide insights into the stability and electronic properties of these molecules . The crystal structures of related compounds, such as 2,4,5-triaryl-4,5-dihydro-1H-imidazoles, have been determined, which can help in understanding the molecular conformation and intermolecular interactions of imidazo[4,5-b]pyridine derivatives .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, which can be used to further functionalize the compound or to study its reactivity. For example, 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, indicating that the imidazo[4,5-b]pyridine core can be a key structural motif for biological activity . Additionally, reactions with triethylamine can lead to rearrangements and the formation of other heterocyclic compounds, such as imidazo[1,2-a]pyridines and indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions can affect the solubility, melting point, and crystalline structure of these compounds . The vibrational properties, such as IR and Raman spectra, are unique to the imidazo[4,5-b]pyridine skeleton and can be used for identification and characterization . The reactivity of these compounds towards various reagents can also provide information about their chemical stability and potential as intermediates in organic synthesis .

Applications De Recherche Scientifique

Imidazo[4,5-b]pyridine in Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold is recognized as an important class of heterocyclic nucleus, providing various bioactive molecules. For instance, the kinase inhibitor ponatinib showcases the resurgence in exploring imidazo[4,5-b]pyridazine-containing derivatives for potential therapeutic applications. These compounds exhibit a wide range of pharmacological activities due to their structure-activity relationships (SAR), guiding medicinal chemists in the quest for novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, show significant importance in organic synthesis, catalysis, and medicinal applications. Their versatility as synthetic intermediates and biological significance, especially in forming metal complexes, designing catalysts, and exhibiting potent antibacterial, anticancer, and anti-inflammatory activities, highlights the potential of imidazo[4,5-b]pyridine derivatives in drug development (Li et al., 2019).

Cytochrome P450 Isoform Inhibition

Chemical inhibitors based on imidazo[4,5-b]pyridine derivatives have been studied for their selectivity and potency in inhibiting various cytochrome P450 (CYP) isoforms. This is crucial for understanding drug-drug interactions and developing safer pharmacological agents (Khojasteh et al., 2011).

Synthetic Imidazopyridine-Based Derivatives in Antibacterial Research

Fused pyridines, including imidazopyridines, have been extensively reported for their diverse pharmacological activities. These compounds are fundamental in medicinal chemistry for their roles in combating bacterial infections and antibacterial resistance, serving as a foundation for novel antibacterial agents (Sanapalli et al., 2022).

Imidazopyridines in Synthetic Biology

Research on unnatural base pairs for synthetic biology highlights the incorporation of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrating the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. These studies pave the way for expanding the genetic alphabet and enhancing the capabilities of synthetic biology (Saito-Tarashima et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride are the IKK-ɛ and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is hindered, leading to changes in the transcription of genes regulated by this factor .

Biochemical Pathways

The inhibition of IKK-ɛ and TBK1 affects the NF-kappaB signaling pathway . This pathway plays a critical role in immune and inflammatory responses, cell growth, and survival. By inhibiting the activation of NF-kappaB, this compound can modulate these biological processes .

Result of Action

The molecular effect of this compound is the inhibition of IKK-ɛ and TBK1, leading to the decreased activation of NF-kappaB . On a cellular level, this can result in altered gene expression, affecting processes such as inflammation, immune response, and cell survival .

Safety and Hazards

Orientations Futures

The imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc .

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridin-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-5-1-2-9-7-6(5)10-4-11-7;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYRPPMYQMJOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1CN)NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2102412-95-1 |

Source

|

| Record name | (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)